Product packaging for gamma-Secretase modulator 2(Cat. No.:CAS No. 1093978-89-2)

gamma-Secretase modulator 2

Cat. No.: B1139430
CAS No.: 1093978-89-2
M. Wt: 514.5 g/mol
InChI Key: AAHNBILIYONQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pathophysiological Context of Alzheimer's Disease and the Amyloid-Beta Hypothesis

Alzheimer's disease (AD) is the most prevalent age-related neurodegenerative disorder, characterized by a progressive decline in cognitive function and memory. nih.govbenthamdirect.com A central theory in understanding its pathogenesis is the amyloid-beta (Aβ) hypothesis. columbia.edualzra.org This hypothesis posits that the imbalance between the production and clearance of Aβ peptides, particularly the 42-amino acid variant (Aβ42), is a primary and often initiating event in the disease cascade. embopress.org Aβ peptides are derived from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane glycoprotein (B1211001), by two enzymes: β-secretase and γ-secretase. benthamdirect.comscispace.com

According to the amyloid hypothesis, the accumulation of Aβ, especially the aggregation-prone Aβ42, leads to the formation of soluble oligomers and, eventually, insoluble amyloid plaques in the brain. nih.govj-alz.com These Aβ oligomers are considered highly neurotoxic, capable of impairing synaptic function, triggering inflammatory responses from microglia and astrocytes, and inducing the hyperphosphorylation of tau protein. embopress.org Hyperphosphorylated tau forms neurofibrillary tangles (NFTs) within neurons, another key pathological hallmark of AD. researchgate.net The combination of amyloid plaques and neurofibrillary tangles disrupts neuronal communication and leads to widespread cell death, resulting in the characteristic brain atrophy and cognitive symptoms of Alzheimer's. embopress.orgnih.gov

Genetic evidence provides strong support for the amyloid hypothesis. Mutations in the genes for APP (located on chromosome 21) and for presenilin 1 (PSEN1) and presenilin 2 (PSEN2), which are the catalytic core of γ-secretase, are linked to early-onset, familial forms of Alzheimer's disease (FAD). nih.govembopress.org These mutations typically lead to an increased production of Aβ or a higher ratio of Aβ42 to the less amyloidogenic Aβ40 form. nih.gov Furthermore, individuals with Down syndrome, who have an extra copy of chromosome 21 and thus the APP gene, produce excess Aβ and invariably develop Alzheimer's pathology. alzra.orgembopress.org

Overview of Gamma-Secretase Structure, Function, and Substrates in Proteostasis

Gamma-secretase (γ-secretase) is a multi-subunit intramembrane protease complex that plays a crucial role in cellular proteostasis by cleaving type I transmembrane proteins within their membrane-spanning domains. nih.govscispace.com This process, known as regulated intramembrane proteolysis, is essential for generating signaling molecules and clearing protein remnants. scispace.com The γ-secretase complex is composed of four core protein components that are essential for its activity. scispace.comnih.gov

Presenilin (PS): This is the catalytic subunit of the complex, an aspartyl protease that exists in two homologous forms, Presenilin-1 (PS1) and Presenilin-2 (PS2). nih.govnih.gov It contains the active site aspartate residues necessary for proteolytic cleavage and undergoes endoproteolysis into an N-terminal fragment (NTF) and a C-terminal fragment (CTF) to become active. pnas.org

Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a scaffolding protein for the complex. nih.gov Its large ectodomain is thought to act as a receptor, recognizing and binding the stub of substrates like APP after they have been shed by another secretase. nih.gov

Anterior pharynx-defective 1 (APH-1): This subunit is involved in the initial assembly and stabilization of the complex. nih.govnih.gov

Presenilin enhancer 2 (PEN-2): A small hairpin-like protein that is crucial for the final maturation step of the complex, including the endoproteolysis of presenilin. nih.govscispace.com

While γ-secretase's role in cleaving APP to produce Aβ peptides is central to Alzheimer's disease research, it has a broad range of other substrates. nih.govj-alz.com It is now known that γ-secretase cleaves more than 150 different type I membrane proteins, highlighting its importance in various biological signaling pathways. frontiersin.org One of the most critical substrates is the Notch receptor. benthamdirect.comnih.gov Cleavage of Notch by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell fate determination, differentiation, and development. acs.orgplos.org The essential role of γ-secretase in processing Notch and other substrates explains why completely inhibiting its function can lead to significant toxicity. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22F4N6O2 B1139430 gamma-Secretase modulator 2 CAS No. 1093978-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNBILIYONQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732149
Record name 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093978-89-2
Record name 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Insights into Gamma Secretase Modulator 2 Activity

Molecular Mechanism of Action on the Gamma-Secretase Complex

The γ-secretase complex is an assembly of four core protein subunits: Presenilin (PS1 or PS2), Nicastrin (Nct), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (PEN-2). nih.govresearchgate.netfrontiersin.org GSM-2 exerts its effects through direct, allosteric interaction with this complex.

Research, including studies with photoaffinity probes, has demonstrated that second-generation modulators, a category that includes molecules like GSM-2, directly target the γ-secretase complex. nih.gov The primary binding target for these modulators is the Presenilin 1 (PS1) subunit, which forms the catalytic core of the enzyme. nih.govnih.gov Specifically, probes based on GSM-1 and GSM-2 have been shown to label the N-terminal fragment (NTF) of PS1. nih.gov This interaction is specific, as the labeling can be blocked by an excess of the parent modulator compound. nih.gov

While PS1 is the principal binding site, other subunits are crucial for the complex's integrity and function. PEN-2, for instance, is required for the endoproteolysis of presenilin, a critical step in the maturation and activation of the γ-secretase complex. frontiersin.orgresearchgate.net Studies have shown that PEN-2 interacts with the N-terminal fragment of PS1 within the active enzyme. acs.org Some research even suggests that presenilin and PEN-2 alone are sufficient to catalyze the processing of certain substrates like Notch, highlighting the intimate functional relationship that modulators may influence. nih.gov

GSM-2 functions as an allosteric modulator, meaning it binds to a site on the enzyme distinct from the active site where the substrate binds. nih.govrupress.org This binding event induces a conformational change in the γ-secretase complex, which in turn alters its catalytic activity. plos.orgpnas.orgacs.org Evidence for this conformational shift comes from studies using Förster resonance energy transfer (FRET) probes, which can monitor the structure of PS1 in living cells and show that modulators cause a distinct structural change. plos.org Further support comes from photoaffinity labeling experiments where the binding of a GSM enhances the labeling of the active site by a different probe, indicating that the modulator's binding allosterically alters the conformation of the active site. nih.gov

This allosteric mechanism is key to the modulator's specific action. Instead of blocking all substrate cleavage, the induced conformational change specifically alters the enzyme's processivity for the Amyloid Precursor Protein (APP), as detailed below. rupress.orgplos.org This mechanism is distinct from that of γ-secretase inhibitors (GSIs), which block the active site and inhibit the processing of all substrates, leading to mechanism-based toxicities. rupress.orgplos.org

Selective Modulation of Amyloid Precursor Protein (APP) Processing

The primary therapeutic goal of GSM-2 is to selectively alter the way γ-secretase processes the C-terminal fragment of APP (APP-CTF). This modulation shifts the production of amyloid-beta (Aβ) peptides from longer, highly amyloidogenic forms to shorter, less harmful variants. researchgate.net

The sequential cleavage of APP-CTF by γ-secretase produces a range of Aβ peptides. The longer forms, particularly Aβ42 and Aβ43, are highly prone to aggregation and are considered the primary pathogenic species in Alzheimer's disease. acs.orgnih.gov GSM-2 and similar modulators are designed to specifically reduce the generation of these toxic peptides. researchgate.netnih.gov This effect has been demonstrated in various experimental systems, including cell cultures and animal models, where treatment with GSMs leads to a robust, dose-dependent decrease in Aβ42 levels. nih.govd-nb.info

Table 1: Effect of a Representative Gamma-Secretase Modulator (PF-06648671) on CSF Aβ Peptides in Healthy Subjects

Aβ SpeciesPlacebo-Adjusted Change from Baseline (Steady State)
Aβ42Decrease
Aβ40Decrease
Aβ38Increase
Aβ37Increase
Total AβNo Consistent Change

This table is based on data reported for the GSM PF-06648671, which exhibits a mechanism of action analogous to GSM-2. The data shows a clear shift from longer to shorter Aβ peptides without affecting total Aβ levels. nih.gov

The shift in Aβ peptide profiles is caused by the modulator's effect on the processivity of γ-secretase. rupress.orgspringermedizin.de The enzyme processes the APP-CTF substrate through multiple, sequential cleavages. Research indicates that this occurs along two main pathways:

Pathway 1: Aβ49 → Aβ46 → Aβ43 → Aβ40

Pathway 2: Aβ48 → Aβ45 → Aβ42 → Aβ38 nih.gov

Under normal conditions, intermediate peptides in these cascades can be released before processing is complete, leading to a mixture of final products, including the toxic Aβ42. nih.gov Familial Alzheimer's disease mutations in presenilin often destabilize the enzyme-substrate complex, leading to premature release of longer peptides and an increased Aβ42/Aβ40 ratio. nih.gov

Gamma-secretase modulators like GSM-2 appear to have the opposite effect. They are thought to stabilize the interaction between γ-secretase and the APP-CTF substrate. nih.gov This enhanced stability allows the processive cleavages to continue further, trimming down the longer Aβ species into shorter, less pathogenic forms like Aβ37 and Aβ38 before they are released. nih.gov This results in a "clean-up" of the longer peptides, effectively shifting the final product distribution towards the shorter, safer forms. nih.govspringermedizin.de

Substrate Selectivity and Prevention of Mechanism-Related Adverse Effects

A critical aspect of the therapeutic potential of gamma-secretase modulators (GSMs) lies in their substrate selectivity. The γ-secretase enzyme is responsible for the cleavage of numerous type I transmembrane proteins, not just the amyloid precursor protein (APP). nih.govfrontiersin.org Therefore, indiscriminate inhibition of γ-secretase can lead to significant mechanism-based toxicities due to the disruption of other vital signaling pathways. rupress.org

One of the most crucial substrates of γ-secretase is the Notch receptor. The cleavage of Notch by γ-secretase is an essential step in the Notch signaling pathway, which plays a fundamental role in cell-fate decisions, differentiation, and proliferation in various tissues. nih.govembopress.orgmdpi.com Inhibition of Notch signaling by γ-secretase inhibitors (GSIs) has been linked to severe adverse effects, including gastrointestinal toxicity and cognitive worsening, which have led to the failure of GSIs in clinical trials. rupress.orgpnas.orgnih.gov

Table 1: Effect of Gamma-Secretase Modulator 2 on Notch Signaling

Compound Effect on Notch Signaling Reference
This compound No effect jneurosci.org
LY450139 (GSI) Inhibition jneurosci.org

Beyond Notch, γ-secretase cleaves a variety of other physiologically important substrates. Therefore, the evaluation of a GSM's activity on these other substrates is crucial for a comprehensive understanding of its safety profile. Research has shown that GSMs, including compounds similar in mechanism to GSM-2, exhibit a high degree of selectivity for the modulation of APP processing. nih.govresearchgate.net

Studies have investigated the effects of GSMs on the γ-secretase-dependent processing of substrates such as E-cadherin, ephrin type-A receptor 4 (EphA4), and ephrin type-B receptor 2 (EphB2). nih.govresearchgate.net The findings from these studies indicate that the generation of intracellular domains from these substrates, a process dependent on γ-secretase cleavage, remains largely unaffected by the presence of GSMs. researchgate.net While some modulation of Aβ-like peptides derived from EphA4 has been observed, it occurred at a much lower potency compared to the modulation of APP-derived Aβ. researchgate.net This suggests that GSMs are highly selective for their intended target, the APP processing pathway. researchgate.net This selectivity further supports the potential of GSMs to avoid the broad, off-target effects that have plagued the development of GSIs. nih.gov

Table 2: Activity of Gamma-Secretase Modulators on Various Substrates

Substrate Effect of GSMs Reference
Amyloid Precursor Protein (APP) Modulation of Aβ production rupress.orgnih.govnih.gov
Notch Receptor No significant inhibition nih.govjneurosci.org
E-cadherin Unaffected researchgate.net
Ephrin type-A receptor 4 (EphA4) Minimal modulation at high concentrations nih.govresearchgate.net

Preclinical Efficacy and Pharmacological Characterization of Gamma Secretase Modulator 2

In Vitro Studies and Cellular Assays

Cell-Based Models for Aβ Peptide Profile Modulation (e.g., SH-SY5Y cells)

The initial characterization of GSM-2 involved cell-based assays to determine its effect on the Aβ peptide profile. Human neuroblastoma SH-SY5Y cells engineered to overexpress APP are a common model for these studies. In these cells, treatment with GSM-2 demonstrated a concentration-dependent reduction in the secretion of Aβ42. nih.gov Concurrently, a significant increase in the levels of the shorter Aβ38 peptide was observed. nih.gov

This shift in Aβ peptide production is the hallmark of GSM activity. For instance, representative studies with similar modulators show a potent effect on Aβ42, with IC50 values (the concentration required to inhibit 50% of Aβ42 secretion) in the low nanomolar range. nih.govmedchemexpress.com The effect on Aβ40 is typically less pronounced, showcasing the modulator's preferential targeting of the process that generates the more toxic Aβ42 species. nih.govacs.org While levels of Aβ42 and Aβ40 are reduced, there is a corresponding increase in Aβ38 and Aβ37, often without altering the total amount of Aβ peptides produced. acs.org

Table 1: In Vitro Activity of GSM-2 in SH-SY5Y-APP Cells

PeptideEffectPotency (IC50/EC50)
Aβ42Inhibition of Secretion4.1 nM
Aβ40Inhibition of Secretion80 nM
Aβ38Potentiation of Secretion18 nM

Biochemical Assays for Enzyme Kinetics and Target Engagement

To confirm direct interaction with the γ-secretase complex, biochemical assays using purified enzyme preparations are employed. These cell-free assays help to elucidate the mechanism of action and confirm that the observed effects in cellular models are due to direct modulation of the enzyme. Studies on various GSMs have demonstrated that they bind to an allosteric site on the γ-secretase complex, inducing a conformational change. nih.gov This change alters the enzyme's processivity without blocking the active site, which is responsible for cleaving substrates. nih.gov This allosteric modulation is a key differentiator from γ-secretase inhibitors, which compete for the enzyme's active site. nih.gov The binding kinetics of GSMs can be characterized to determine their affinity and residence time on the enzyme complex, providing insights into their pharmacological activity.

Selectivity Profiling Against Off-Target Receptors and Enzymes

A critical aspect of preclinical characterization is ensuring the selectivity of a drug candidate. GSM-2 has been profiled against a wide panel of off-target receptors and enzymes to identify potential unintended interactions. A key safety concern for compounds targeting γ-secretase is the potential inhibition of Notch processing. The Notch signaling pathway is crucial for cell differentiation and function in various tissues, and its inhibition can lead to significant adverse effects. harvard.edu Unlike many γ-secretase inhibitors, GSM-2 demonstrates high selectivity for modulating APP processing over Notch cleavage. harvard.eduresearchgate.net In cellular assays, even at concentrations that maximally reduce Aβ42, GSM-2 does not inhibit the generation of the Notch intracellular domain (NICD), indicating a favorable safety profile in this regard. harvard.edu For example, some modulators show over 46-fold selectivity for inhibiting Aβ42 production over affecting Notch processing. jneurosci.org

In Vivo Efficacy Studies in Transgenic Animal Models

Rodent Models of Amyloid Pathology (e.g., Tg2576 mice)

To assess the in vivo efficacy of GSM-2, transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology are used. The Tg2576 mouse model, which expresses a mutant form of human APP and develops age-dependent amyloid plaques, is a standard model for these studies. nih.gov In these animals, GSM-2 has been shown to effectively modulate Aβ production following oral administration. jneurosci.orgnih.gov Chronic treatment in these models can lead to a reduction in the formation of Aβ plaques and an attenuation of associated inflammatory responses. nih.gov

Modulation of Aβ Levels in Brain, Plasma, and Cerebrospinal Fluid

Following administration of GSM-2 to Tg2576 mice, a robust and dose-dependent modulation of Aβ levels is observed in the central nervous system and peripheral compartments. nih.govnih.gov

Brain: A significant reduction in the levels of soluble and insoluble Aβ42 is observed in brain homogenates. nih.govrupress.org For example, a single administration can reduce brain Aβ42 levels by over 70%. nih.gov This is accompanied by an increase in the levels of Aβ38, consistent with the in vitro mechanism of action. rupress.org

Plasma: Changes in plasma Aβ levels often mirror the effects seen in the brain, making plasma a potential source for biomarkers of target engagement. rupress.org A single dose of a GSM can lead to a plasma Aβ42 reduction of over 90%. nih.gov

Cerebrospinal Fluid (CSF): The CSF provides a more direct measure of the pharmacodynamic effects within the central nervous system. Studies show a significant decrease in Aβ42 and Aβ40 and an increase in Aβ37 and Aβ38 in the CSF of treated animals. rupress.orgscienceopen.comnih.gov There is often a strong correlation between the Aβ peptide changes in the CSF and the brain. rupress.org

Table 2: In Vivo Effects of GSM-2 on Aβ Peptides in Tg2576 Mice

CompartmentAβ42 ChangeAβ40 ChangeAβ38/Aβ37 Change
BrainSignificant DecreaseModerate DecreaseIncrease
PlasmaSignificant DecreaseModerate DecreaseIncrease
CSFSignificant DecreaseModerate DecreaseIncrease

These preclinical findings demonstrate that Gamma-Secretase Modulator 2 effectively and selectively modulates γ-secretase activity, leading to a favorable shift in Aβ peptide production both in vitro and in vivo.

Effects on Amyloid Plaque Formation and Amyloid Burden

This compound (GSM-2) has demonstrated significant efficacy in preclinical models by modifying Alzheimer's disease pathogenesis, specifically targeting the production of amyloid-β (Aβ) peptides. nih.gov Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity, GSMs allosterically modulate γ-secretase to reduce the net production of the highly amyloidogenic Aβ42 peptide while increasing the formation of shorter, less aggregation-prone peptides like Aβ38 and Aβ37. nih.gov This mechanism effectively shifts Aβ metabolism away from the species most implicated in initiating plaque formation. mdpi.commdpi.com

Efficacy in Primary and Secondary Prevention Paradigms

The pharmacological profile of GSM-2 supports its potential use in both primary and secondary prevention strategies for Alzheimer's disease. nih.govnih.gov In preclinical studies, this potent GSM has been successfully evaluated in a transgenic mouse model using both primary and secondary prevention paradigms. nih.gov A primary prevention approach involves administering the therapeutic agent before the onset of detectable amyloid pathology, with the goal of preventing the disease process from starting. nih.gov Given that GSMs can reverse the effects of familial Alzheimer's disease-causing mutations in presenilin genes, they are considered an excellent candidate for primary prevention. nih.gov

A secondary prevention strategy would involve using the GSM in individuals who have started to accumulate Aβ pathology but have not yet developed significant clinical symptoms. nih.gov The goal here is to halt or slow the progression of amyloid buildup before it leads to widespread neurodegeneration and cognitive decline. nih.gov The development of GSM-2 was specifically intended to enable its potential use in primary prevention for conditions like early-onset familial Alzheimer's disease (EOFAD). nih.gov The robust efficacy of GSM-2 in preclinical models provides a strong rationale for its further development for intervention in presymptomatic stages of the disease. nih.gov

Translational Studies in Non-Human Primate Models

Translational studies in non-human primates (NHPs) are crucial for validating the efficacy and safety of new drug candidates before human trials. While specific data on GSM-2 in NHPs is limited in the provided context, studies on similar second-generation GSMs have demonstrated successful translation of the mechanism from rodents to primates. For instance, a potent experimental compound, GSM-1, was shown to selectively decrease plasma and cerebrospinal fluid (CSF) Aβ42 levels in monkeys, consistent with the activity observed in rodent models. nih.gov

These NHP studies reaffirm the utility of primate models for examining Alzheimer's disease therapeutics in a more physiologically relevant system. nih.gov The predecessor to GSM-2, compound 1, underwent Good Laboratory Practice (GLP)–compliant toxicology studies in NHPs, which revealed evidence of corrected QT interval prolongation. rupress.org This finding led to the discontinuation of compound 1 and the subsequent development of GSM-2, which was designed to avoid these liabilities. rupress.org The ability to modulate the γ-secretase complex in primates without inducing the side effects seen with earlier compounds is a critical step in the preclinical validation process. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Species

Robust pharmacokinetic and pharmacodynamic (PK/PD) relationships have been established for GSM-2 across multiple preclinical species. nih.gov In vivo PK/PD studies were pivotal in validating its potential for advanced development. rupress.org Following a single oral dose in mice, GSM-2 demonstrated a clear time- and dose-dependent modulation of Aβ levels in both plasma and the brain. nih.gov

Notably, the compound exhibited a preferential and sustained lowering of Aβ42 compared to Aβ40. nih.gov These studies established a direct correlation between the systemic exposure (pharmacokinetics) of GSM-2 and its biological effect on Aβ peptide levels (pharmacodynamics). Repeat-dose administration studies in mice confirmed that this dose-dependent efficacy was sustained over consecutive days of treatment. rupress.org The favorable PK properties support its potential for brain penetration and sustained target engagement. nih.gov

Pharmacodynamic Effect of GSM-2 on Brain Aβ42 Levels in Mice nih.gov
Single Oral DoseDuration of Appreciable Aβ42 Lowering
5 mg/kg≥ 12 hours but < 24 hours
10 mg/kgApproximately 24 hours

Preclinical Safety Pharmacology and Toxicology Assessments (Mechanistic Insights)

A key mechanistic advantage of GSMs, including GSM-2, is their ability to modulate γ-secretase without inhibiting its essential functions, thereby avoiding toxicities associated with GSIs. nih.govfrontiersin.org GSIs block the processing of numerous substrates, including Notch, which is critical for cell differentiation in tissues like the gastrointestinal tract and immune system, leading to severe side effects. nih.govnih.gov In contrast, GSMs allosterically bind to the γ-secretase enzyme, preserving the vital ε-site cleavage required for Notch signaling while selectively altering the γ-site cleavages that produce Aβ peptides. nih.gov

Preclinical safety assessments for GSM-2 have confirmed this improved safety profile. GLP-compliant safety pharmacology and toxicology studies did not reveal any toxicologically significant effects in vivo. nih.govrupress.org Secondary pharmacology screening against a broad panel of 55 targets showed that at a high concentration, GSM-2 could inhibit ligand binding for eight off-target receptors, channels, and transporters. However, these in vitro interactions did not translate to adverse effects in comprehensive in vivo safety studies. nih.gov Furthermore, unlike its predecessor compound which was halted due to a potentially mutagenic metabolite, GSM-2 was found to be negative in bacterial mutagenicity assays. nih.gov In rat studies, GSM-2 displayed a greater than 40-fold safety margin when comparing the systemic exposure at the no-observed-adverse-effect level (NOAEL) to the exposure required for a 50% reduction of Aβ42 in the brain. nih.gov

Off-Target Binding Profile of GSM-2 (>50% Inhibition at 10 µM) nih.gov
Target ClassSpecific Target
ReceptorAdenosine A3
Dopamine D1
Histamine H1
NK3
κ Opioid
μ Opioid
Ion ChannelSodium Channel (Site 2)
Chloride Channel (GABA-gated)

Structure Activity Relationships and Medicinal Chemistry Approaches for Gamma Secretase Modulators Including Gamma Secretase Modulator 2

Evolution of Gamma-Secretase Modulator Chemotypes

The development of GSMs has progressed through distinct generations, each characterized by different chemical scaffolds and improved pharmacological properties. This evolution reflects a growing understanding of the gamma-secretase complex and the molecular mechanisms of its modulation.

The initial discovery of gamma-secretase modulation stemmed from observations that certain non-steroidal anti-inflammatory drugs (NSAIDs) could selectively reduce Aβ42 levels. nih.govnih.govmedchemexpress.comresearchgate.net This finding was significant as it suggested a potential therapeutic avenue for Alzheimer's disease independent of the anti-inflammatory activity of these drugs. medchemexpress.com

Key characteristics of first-generation NSAID-derived GSMs:

Chemical Scaffold: Many of these early modulators were derivatives of common NSAIDs such as ibuprofen, sulindac (B1681787) sulfide, and flurbiprofen. nih.govnih.govmedchemexpress.com

Mechanism of Action: These compounds were found to shift the cleavage site of gamma-secretase, resulting in the production of shorter, less toxic Aβ peptides, such as Aβ38, at the expense of Aβ42. medchemexpress.com

Limitations: A significant drawback of these first-generation compounds was their low potency, often requiring high micromolar concentrations to achieve a therapeutic effect. nih.gov They also suffered from poor pharmacokinetic properties, including limited brain penetration. nih.gov

CompoundChemical ClassPotency (Aβ42 reduction)
IbuprofenPropionic acid derivativeLow
Sulindac sulfideAcetic acid derivativeLow
FlurbiprofenPropionic acid derivativeLow

To overcome the limitations of the first-generation GSMs, medicinal chemists developed novel, more potent compounds with improved drug-like properties. These second-generation modulators are structurally distinct from NSAIDs and often feature heterocyclic and aryl-imidazole cores. nih.govnih.gov Gamma-secretase modulator 2 falls into this category.

Salient features of second-generation GSMs:

Improved Potency: These compounds exhibit significantly higher potency than their predecessors, often in the nanomolar range.

Diverse Scaffolds: This generation includes a wide variety of chemical structures, such as aminothiazoles and other heterocyclic systems. nih.gov

Enhanced Pharmacokinetics: A primary goal in the development of these compounds was to improve their bioavailability and brain penetration.

Mechanism: Like the first-generation compounds, they modulate the processivity of gamma-secretase to favor the production of shorter Aβ peptides. rupress.org

A notable example of a second-generation GSM is a compound referred to as "compound 2" in several key studies, which has shown promise in preclinical evaluations. rupress.org This compound effectively reduces the levels of toxic Aβ42 while increasing the production of the less harmful Aβ37 and Aβ38 peptides. rupress.org Another prominent second-generation GSM is E2012, which contains a critical aryl-imidazole moiety. nih.govnih.gov

Compound ExampleChemical ClassKey Features
This compoundPyridazine-derivedPotent, brain-penetrant, selective for Aβ modulation rupress.org
E2012Aryl-imidazoleNon-acidic, potent nih.govnih.gov

Identification of Molecular Binding Sites within the Gamma-Secretase Complex

A crucial aspect of understanding the mechanism of action of GSMs is identifying their binding site on the multi-subunit gamma-secretase complex. The complex itself is comprised of four integral membrane proteins: presenilin (PS), nicastrin (NCT), anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2). proteopedia.org

Through a series of sophisticated experiments, including photoaffinity labeling and cryo-electron microscopy, it has been established that both first and second-generation GSMs bind directly to the presenilin-1 (PS1) subunit, which is the catalytic core of the gamma-secretase complex. nih.govnih.gov This interaction is thought to induce a conformational change in the enzyme, thereby altering its substrate processing. nih.gov

While both generations of GSMs target presenilin, there is evidence to suggest that their precise binding sites may differ, leading to distinct effects on the Aβ peptide profile. nih.govproteopedia.org For instance, an in silico model suggests that imidazole-based GSMs interact at the interface between the gamma-secretase complex and its substrate, the amyloid precursor protein C-terminal fragment (APP-C99). nih.gov

Optimization Strategies for Enhanced Potency, Selectivity, and Drug-Like Properties

The development of clinically viable GSMs has necessitated extensive optimization of their chemical structures to improve their therapeutic index. This has involved a multi-pronged approach combining computational methods and traditional medicinal chemistry strategies.

Computational approaches have become indispensable in the rational design and optimization of GSMs. These methods provide insights into the molecular interactions between the modulators and the gamma-secretase complex, helping to explain their structure-activity relationships.

Applications of computational chemistry in GSM development:

Binding Site Identification: Molecular docking and dynamics simulations have been used to predict and refine the binding poses of GSMs within the presenilin subunit. nih.gov

Mechanism of Action: Computational models have helped to elucidate how the binding of a GSM can allosterically alter the conformation of the enzyme's active site to favor the production of shorter Aβ peptides.

Predictive Modeling: Quantitative structure-activity relationship (QSAR) studies have been employed to develop models that can predict the potency of new GSM candidates based on their chemical features.

One proposed mechanism, known as the FIST (Fit, Stay, Trim) model, suggests that stronger binding of a modulator to the enzyme-substrate complex leads to a longer retention time, allowing for more extensive trimming of the Aβ peptide to shorter, non-pathogenic forms. nih.gov

A significant hurdle in the development of GSMs has been achieving a desirable balance of physicochemical properties that allow for good oral bioavailability and brain penetration. Many early GSM candidates were highly lipophilic, which can lead to poor solubility and off-target effects.

Strategies to overcome these challenges include:

Reduction of Lipophilicity: Medicinal chemists have focused on designing compounds with a lower lipophilicity to improve their solubility and pharmacokinetic profiles.

Introduction of Polar Groups: The incorporation of polar functional groups can help to improve a compound's solubility and reduce its tendency to aggregate.

Optimization of Molecular Weight and Shape: Careful consideration of a compound's size and three-dimensional shape is crucial for ensuring good membrane permeability and target engagement. nih.gov

The development of second-generation GSMs, such as this compound, exemplifies the successful application of these optimization strategies, leading to compounds with enhanced potency and more favorable drug-like properties. rupress.org

Translational and Clinical Development of Gamma Secretase Modulators Including Gamma Secretase Modulator 2 Class Compounds

Clinical Trial Landscape for Gamma-Secretase Modulators

The clinical development of GSMs has proceeded cautiously, informed by the setbacks of earlier Aβ-targeting agents. The focus has been on establishing target engagement and a favorable safety profile in early-phase trials before moving to larger, more definitive studies.

Phase 1 clinical trials are designed to assess the safety, tolerability, and pharmacokinetic profiles of investigational drugs in healthy volunteers. For GSMs, these studies also critically evaluate pharmacodynamic effects by measuring changes in Aβ peptides in plasma and cerebrospinal fluid (CSF). rupress.org

Several "second generation" non-NSAID GSMs have been evaluated in Phase 1 trials. nih.gov For instance, the GSM PF-06648671 was found to have a good safety profile in healthy subjects and resulted in robust, dose-dependent reductions in CSF Aβ42 and Aβ40, accompanied by an increase in Aβ37 and Aβ38, with no effect on total Aβ levels. nih.gov Another compound, NGP 555, also appeared well-tolerated and increased the Aβ37/Aβ42 ratio in its Phase 1 study. researchgate.net Similarly, early trials with E2212 showed a robust lowering of plasma Aβ42 without serious adverse events. researchgate.net

However, not all compounds have successfully navigated this stage. The first non-NSAID GSM to enter Phase 1 trials, E2012, produced a significant reduction in plasma Aβ42 but was discontinued (B1498344) due to unacceptable side effects related to cholesterol metabolism. nih.gov These initial studies underscore the importance of early-phase trials in identifying promising candidates with a suitable safety and biomarker profile for further development.

Table 1: Summary of Selected Phase 1 Clinical Trial Findings for Gamma-Secretase Modulators

CompoundKey Pharmacodynamic FindingStatus/Outcome
PF-06648671 Dose-dependent reduction in CSF Aβ42 and Aβ40; increase in Aβ37 and Aβ38. nih.govDemonstrated good safety profile in Phase 1. nih.gov
E2012 ~50% reduction of plasma Aβ42. nih.govDevelopment halted due to side effects. nih.gov
E2212 Robustly lowered plasma Aβ42. researchgate.netDid not display serious adverse events in early trials. researchgate.net
NGP 555 Increased the Aβ37/Aβ42 ratio. researchgate.netAppeared well-tolerated in Phase 1. researchgate.net
Itanapraced (CHF5074) Did not significantly affect CSF Aβ42 levels. nih.govLikely discontinued due to low potency. nih.gov

This table is for illustrative purposes and does not represent a complete list of all GSMs in development.

Progression to Phase 2 clinical trials, which involve testing in patient populations to evaluate efficacy and further assess safety, has been a significant hurdle for many Alzheimer's drug candidates. As of late 2023, most "second generation" GSMs had not yet advanced to Phase 2 studies, despite demonstrating promising activity in preclinical and Phase 1 trials. nih.gov However, there are indications of progress, with at least one compound, RG6289, reported to be in Phase 2 clinical trials for the treatment of early AD. researchgate.net The outcomes of such trials will be critical in determining the future of this therapeutic class. This cautious advancement reflects lessons learned from the broader field of AD therapeutics, where many agents have failed in late-stage trials. rupress.org

Evaluation in Specific Alzheimer's Disease Patient Populations

The timing of intervention is considered critical for the potential success of Aβ-lowering therapies. The prevailing scientific consensus suggests that treatments are most likely to be effective when administered early in the disease course, before the downstream neurodegenerative cascade becomes independent of Aβ pathology. nih.gov

There is a strong rationale for testing GSMs in individuals with very early symptomatic AD, such as those with mild cognitive impairment, or even in presymptomatic individuals at high risk. nih.gov By the time a patient presents with even mild dementia, there is already a significant burden of amyloid plaques and structural neuronal damage in the brain. rupress.orgnih.gov Intervening at this late stage may be insufficient to alter the disease course. nih.gov

The recent clinical successes of anti-Aβ antibody therapies in early Alzheimer's disease have validated the amyloid cascade hypothesis and demonstrated that targeting Aβ can slow disease progression. nih.govresearchgate.net This provides strong support for preventative or early-stage treatment strategies using agents like GSMs, which aim to reduce the production of the toxic Aβ species that initiate plaque formation. nih.gov A GSM treatment administered at an early stage could be a suitable option to slow or prevent the buildup of new plaques. nih.gov

Familial Alzheimer's disease (FAD) is caused by specific genetic mutations in genes such as Presenilin 1 (PSEN1) and Presenilin 2 (PSEN2), which are components of the γ-secretase complex. mdpi.com These mutations often destabilize the complex and shift Aβ production toward longer, more aggregation-prone forms like Aβ42, accelerating amyloid deposition. nih.gov Because GSMs work to counteract this very process—by stabilizing the enzyme-substrate complex and promoting the generation of shorter Aβ peptides—they represent a targeted therapeutic approach for this patient population. nih.govembopress.org

Studies in cell lines expressing mutant presenilin 1 have suggested that certain GSMs work at least as well, if not better, against the mutant enzyme compared to the wild-type version. nih.gov This makes carriers of FAD-linked mutations an ideal population for proof-of-concept clinical trials. nih.gov Studying these well-characterized populations, where the disease course is more predictable, could provide clear evidence of a drug's biological effect and its potential to modify the disease process. nih.gov

Biomarker-Driven Clinical Paradigms and Outcome Measures

Modern clinical trials for disease-modifying therapies in Alzheimer's disease rely heavily on biomarkers to select appropriate patient populations, demonstrate target engagement, and measure downstream biological effects. researchgate.netresearchgate.net For GSMs, fluid biomarkers are particularly crucial for demonstrating a direct pharmacodynamic effect in the central nervous system. rupress.org

The primary outcome measure in early-phase GSM trials is the change in the profile of Aβ peptides in the CSF. rupress.orgnih.gov A successful GSM is expected to produce a characteristic signature: a decrease in the concentration of CSF Aβ42 and Aβ40, and a corresponding increase in shorter peptides like Aβ37 and Aβ38. nih.gov This provides direct evidence that the drug is reaching its target in the brain and modulating γ-secretase activity as intended. rupress.org

In later-stage trials, these pharmacodynamic biomarker changes would be correlated with other established AD biomarkers and clinical outcomes. researchgate.net These can include:

Amyloid PET imaging: To assess changes in the brain's amyloid plaque burden over time.

Tau biomarkers: Measured via PET imaging or in CSF (total tau and phosphorylated tau) to track downstream neurodegenerative processes. researchgate.net

Neuroimaging: Such as MRI to measure rates of brain atrophy. researchgate.net

Cognitive and Functional Scales: Standardized tests like the ADAS-Cog and ADCS-ADL are used to measure changes in cognition and daily functioning, which are the ultimate indicators of clinical efficacy. nih.gov

By integrating these biomarker-driven approaches, clinical trials for GSMs can more effectively and efficiently evaluate the potential of this drug class to alter the course of Alzheimer's disease. researchgate.net

Challenges and Opportunities in Clinical Translation of Gamma-Secretase Modulators

The journey of translating gamma-secretase (γ-secretase) targeted therapies from preclinical promise to clinical reality has been fraught with challenges. Initial approaches using pan-γ-secretase inhibitors (GSIs) were unsuccessful, primarily due to mechanism-based toxicities. This has paved the way for a more nuanced strategy employing γ-secretase modulators (GSMs), including compounds from the Gamma-Secretase Modulator 2 class, which aim to selectively alter enzyme activity to reduce the production of toxic amyloid-beta (Aβ) peptides without causing the side effects associated with broad inhibition.

Mitigation of Non-Notch Related Adverse Events (e.g., cholesterol metabolism, liver findings)

While GSMs were designed to circumvent the Notch-related toxicities that plagued GSIs, their clinical development has revealed other potential off-target safety concerns. A key challenge moving forward is to understand and mitigate these non-Notch related adverse events, which have been observed to affect cholesterol metabolism and liver function.

Cholesterol Metabolism

The clinical development of the second-generation GSM, E2012, was discontinued after a Phase 1 trial revealed unacceptable side effects, including effects on cholesterol metabolism that led to lenticular opacities (cataracts) in preclinical models. nih.gov This finding underscored that even with a Notch-sparing mechanism, off-target pharmacology remains a significant risk.

Interestingly, research into the role of γ-secretase in the liver suggests a complex relationship with lipid regulation. Studies have shown that hepatic γ-secretase is involved in the cleavage and degradation of the low-density lipoprotein receptor (LDLR). nih.gov Inhibition of γ-secretase in liver cells can stabilize the LDLR, leading to increased clearance of plasma triglycerides and non-HDL cholesterol. nih.govnih.gov This suggests that liver-selective γ-secretase inhibition could be beneficial for metabolic conditions like hepatic steatosis (fatty liver) and dyslipidemia. nih.gov

These opposing findings—adverse cholesterol-related effects from a systemic GSM versus beneficial effects from liver-specific inhibition—highlight the complexity of γ-secretase biology. The mitigation strategy for such adverse events involves:

Compound-Specific Screening : Rigorous preclinical screening of new GSM candidates against a broad panel of off-target proteins, including those involved in lipid homeostasis.

Selective Modulation : Designing compounds, like the preclinical "compound 2," that exhibit high selectivity for modulating APP processing without perturbing other metabolic pathways. rupress.org

Tissue-Specific Targeting : Exploring novel delivery mechanisms, such as liver-selective antisense oligonucleotides (ASOs), which have been shown to ameliorate metabolic dysfunction in animal models without the gastrointestinal toxicity associated with systemic GSIs. nih.gov

Liver Findings

General liver toxicity has been a concern in the development of some small molecule inhibitors, including reports of liver toxicity for certain GSIs in clinical development. fastercapital.com While specific liver-related adverse events have not been a primary reason for the termination of major GSM trials, monitoring liver function remains a standard and critical component of clinical safety evaluation.

Mitigation strategies for potential liver findings include:

Standard Preclinical Toxicology : Comprehensive in vitro and in vivo toxicology studies to identify any potential for hepatotoxicity early in development.

Metabolite Profiling : Understanding the metabolic fate of a drug candidate is crucial, as reactive metabolites are often implicated in drug-induced liver injury.

Clinical Monitoring : Careful monitoring of liver enzymes in clinical trial participants to detect any signs of liver stress.

The opportunity in this area lies in leveraging the growing understanding of γ-secretase's role in metabolic regulation. By developing highly selective GSMs or tissue-specific approaches, it may be possible to not only avoid adverse metabolic effects but also to potentially confer metabolic benefits, although this is not the primary goal for an Alzheimer's therapeutic.

Table 2: Non-Notch Adverse Events and Mitigation Strategies

Adverse Event Area Observed Finding Implicated Compound(s) Potential Mitigation Strategy
Cholesterol Metabolism Lenticular opacities (preclinical), effects on cholesterol metabolism. nih.gov E2012 - Rigorous off-target screening. - Design of highly selective GSMs. rupress.org
Liver Findings Potential for liver toxicity. fastercapital.com Some GSIs - Standard preclinical toxicology screening. - Careful clinical monitoring of liver function.

| Metabolic Regulation | Amelioration of hepatic steatosis and dyslipidemia with liver-specific inhibition. nih.gov | Ncst ASO (preclinical) | - Development of tissue-specific modulators to avoid systemic off-target effects. |

Future Perspectives and Unresolved Questions in Gamma Secretase Modulator 2 Research

Deepening Mechanistic Understanding of Gamma-Secretase Modulator 2 at Atomic Resolution

A fundamental challenge in the development of GSMs has been the incomplete understanding of their precise mechanism of action. While it is established that they bind to an allosteric site on the γ-secretase complex, inducing a conformational change, the atomic-level details of this interaction have remained elusive until recently. acs.orgnih.gov The determination of the cryo-electron microscopy (cryo-EM) structure of human γ-secretase at 3.4 Å resolution has provided an unprecedented glimpse into the enzyme's architecture. nih.gov This structural data reveals that the catalytic subunit, presenilin 1 (PS1), contains two hotspots for AD-derived mutations, and its transmembrane domains 2 and 6 exhibit significant flexibility, suggesting a plastic and adaptable active site. nih.gov

More recently, the co-crystallization of the γ-secretase complex with a second-generation GSM has offered crucial insights. frontiersin.org These structural studies, combined with photoaffinity labeling, have unambiguously shown that both carboxylic acid and heterocyclic GSMs specifically target presenilin, the catalytic component of the complex. nih.gov A critical area for future research is to leverage these high-resolution structures to perform detailed computational modeling and simulation studies. This will help elucidate how the binding of a GSM to PS1 translates into the observed shift in cleavage site preference, away from producing Aβ42 and towards shorter Aβ peptides. Understanding how GSMs stabilize the enzyme-substrate interaction to favor the production of smaller peptides could have a profound protective effect against AD pathogenesis. embopress.org Answering these questions at an atomic level is paramount for the rational design of next-generation GSMs with enhanced potency and specificity.

Potential for Combination Therapies with Other Alzheimer's Disease Therapeutics

The recent clinical successes of anti-Aβ monoclonal antibodies like Lecanemab and Donanemab have validated the amyloid cascade hypothesis and demonstrated that removing Aβ plaques can slow disease progression in early AD. nih.gov This breakthrough has reshaped the therapeutic landscape and opened up new possibilities for combination therapies. While these antibody treatments are a significant step forward, they are not without limitations, including the risk of amyloid-related imaging abnormalities (ARIA) and the need for intravenous administration. nih.gov

GSMs could play a crucial role as a complementary treatment. By reducing the production of new, aggregation-prone Aβ peptides, a GSM could work synergistically with plaque-clearing antibodies. nih.gov Such a combination could potentially lead to a more profound and sustained reduction in amyloid pathology, possibly allowing for lower or less frequent dosing of the antibody and mitigating associated side effects.

Furthermore, combination with therapies targeting other pathological aspects of AD, such as tau pathology or neuroinflammation, represents a logical future direction. The imbalanced homeostasis of Aβ is considered an upstream event in the neurodegenerative process, and exploring the effects of GSMs on downstream events like tau phosphorylation and neuroinflammation is highly significant. nih.gov

Therapeutic AgentMechanism of ActionRationale for Combination with GSMsPotential Benefits
Anti-Aβ Antibodies (e.g., Lecanemab) Promote clearance of existing Aβ plaques. nih.govReduce the ongoing production of amyloidogenic Aβ, preventing new plaque formation. nih.govEnhanced and more durable amyloid reduction; potential for reduced antibody dosage and side effects.
BACE1 Inhibitors Inhibit the initial cleavage of APP, reducing overall Aβ production. acs.orgA dual-pronged approach to suppressing Aβ production through different mechanisms.Potentially a more complete shutdown of Aβ production, but challenges with BACE1 inhibitor side effects remain. frontiersin.org
Anti-Tau Therapies Target the formation and spread of neurofibrillary tangles.Address two core pathologies of AD simultaneously; reducing upstream Aβ toxicity may lessen downstream tau pathology. nih.govA more comprehensive treatment targeting both plaques and tangles, potentially leading to greater clinical benefit.
Anti-inflammatory Agents Modulate the neuroinflammatory response associated with AD. nih.govReduce Aβ-triggered inflammation while also lowering the production of the inflammatory stimulus.Synergistic effect by targeting both the cause (Aβ) and a consequence (inflammation) of neuronal damage.

Long-Term Safety and Efficacy Considerations in Chronic Treatment Paradigms

A major advantage of GSMs over GSIs is their anticipated superior long-term safety profile. acs.org By modulating rather than inhibiting the enzyme, GSMs spare the processing of other critical substrates like Notch, thereby avoiding the toxicities that led to the failure of GSIs in clinical trials. nih.govrupress.org Preclinical studies have been promising, with some potent GSMs showing no mechanism-related toxicity in long-term animal studies. nih.govrupress.orgrupress.org For example, extended treatment in rodent models did not result in obvious toxicity or mutagenicity. rupress.org

However, the ultimate test of long-term safety and efficacy will come from chronic treatment in human clinical trials. A key unresolved question is whether sustained modulation of γ-secretase over months or years will be well-tolerated and produce a meaningful clinical benefit. Early GSMs that entered clinical trials were discontinued (B1498344) due to side effects or poor drug-like properties. frontiersin.orgnih.gov For instance, the non-NSAID GSM E2012 showed an effect on plasma Aβ42 but was halted due to side effects related to cholesterol metabolism. frontiersin.org

Future research must rigorously evaluate the safety of new GSM candidates in long-term preclinical toxicology studies and carefully designed clinical trials. rupress.org Demonstrating a wide therapeutic window—a significant margin between the dose required for efficacy and the dose that causes adverse effects—is critical for any compound intended for chronic use, particularly in a preventative setting. rupress.orgnih.gov

Role of Gamma-Secretase Modulators in the Evolving Alzheimer's Disease Therapeutic Landscape

The validation of anti-amyloid antibodies has reinvigorated the AD field and strongly supports therapeutic strategies aimed at reducing the production of amyloidogenic Aβ. nih.gov In this new era, GSMs are poised to play a vital role, particularly in the early and even preclinical stages of the disease. nih.gov Biomarker studies have shown that Aβ amyloidosis begins 10 to 15 years before the onset of clinical symptoms. nih.gov This preclinical window presents a critical opportunity for intervention.

GSMs are particularly well-suited for a preventive treatment paradigm. As orally available small molecules, they offer a more cost-effective and patient-friendly option for chronic administration compared to intravenously delivered antibodies. nih.gov A GSM treatment initiated in individuals with early signs of amyloid buildup, as detected by biomarkers, could potentially slow or halt the accumulation of new plaques, thereby delaying or preventing the onset of cognitive decline. nih.govrupress.org

The future of AD treatment will likely involve a precision medicine approach, where therapies are tailored to the individual patient's disease stage and biomarker profile. embopress.org In this landscape, GSMs could be an essential component of the therapeutic toolbox, used either as a standalone preventative measure in at-risk individuals or as part of a combination therapy in patients with established disease. nih.gov The continued progression of potent, second-generation GSMs into clinical trials is therefore a critical priority for the field. frontiersin.org

Q & A

Q. What is the molecular mechanism by which gamma-secretase modulator 2 selectively reduces Aβ42 production in Alzheimer’s disease models?

this compound alters the proteolytic activity of the gamma-secretase complex, shifting cleavage specificity to reduce pathogenic Aβ42 peptides while sparing shorter Aβ species (e.g., Aβ38). This modulation is hypothesized to involve conformational changes in the enzyme-substrate interaction, influenced by the compound’s triazole-benzazepinone scaffold . Lipid composition (e.g., phosphatidylcholine, sphingomyelin) in cellular membranes further enhances enzymatic activity and modulates cleavage patterns, as shown in purified gamma-secretase assays .

Q. Which in vitro and in vivo models are validated for assessing the efficacy of this compound?

In vitro: Recombinant APP-based substrates in HEK293 or CHO cells overexpressing APP are standard for measuring Aβ42/Aβ40 ratios via ELISA or immunoblotting . In vivo: Transgenic mouse models (e.g., APP/PS1) are used to evaluate Aβ plaque reduction and cognitive outcomes. Dose-response studies typically administer modulator 2 orally (10–50 mg/kg) and monitor plasma/brain Aβ levels over 3–6 months .

Q. What are the structural components of the gamma-secretase complex, and how does modulator 2 interact with them?

The gamma-secretase complex comprises four core subunits: presenilin (PS1/PS2), nicastrin (NCT), Aph-1, and Pen-2. Modulator 2 binds to an allosteric site distinct from the catalytic presenilin domain, potentially stabilizing NCT or lipid interactions to shift Aβ production . Mutagenesis studies of PS1 transmembrane domains (e.g., TMD 6–9) reveal residues critical for modulator efficacy .

Advanced Research Questions

Q. How do structural variations in this compound analogs affect binding affinity and isoform selectivity?

Structure-activity relationship (SAR) studies indicate that fluorination at position 6 of the benzazepinone ring enhances blood-brain barrier penetration, while substitution of the trifluoroethyl group improves selectivity for Aβ42 over Notch cleavage. Comparative assays with LY-411575 isomers ( ) show that modulator 2’s triazole moiety reduces off-target inhibition of Notch signaling, a common issue with γ-secretase inhibitors .

Q. What methodological approaches resolve contradictory findings in Aβ38/Aβ42 ratio modulation across studies?

Discrepancies arise from assay conditions (e.g., CHAPSO detergent concentration increases Aβ42 in vitro ) or genetic factors (e.g., PS1 mutations alter cleavage kinetics ). Standardization includes:

  • Using recombinant substrates with identical transmembrane domains.
  • Controlling lipid composition in membrane preparations.
  • Validating findings across orthogonal assays (e.g., IP-MS for substrate processing ).

Q. How do co-factors like APH-1 isoforms influence the pharmacological activity of this compound?

APH-1 isoforms (e.g., APH-1a vs. APH-1b) differentially regulate gamma-secretase assembly and substrate selectivity. Modulator 2 shows higher potency in complexes containing APH-1a, as demonstrated by siRNA knockdown and isoform-specific reconstitution assays. This suggests APH-1a’s role in stabilizing modulator-induced conformational changes .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent Aβ modulation in preclinical studies?

  • Nonlinear regression (e.g., log[inhibitor] vs. normalized Aβ42 response) to calculate IC50 values .
  • Mixed-effects models for longitudinal in vivo data to account for inter-animal variability .
  • Bonferroni correction for multiple comparisons in high-throughput screening .

Q. How can researchers mitigate off-target effects when profiling this compound in cellular assays?

  • Include negative controls with gamma-secretase null cells (e.g., PS1/PS2 double knockout).
  • Use selective inhibitors (e.g., DAPT for gamma-secretase, RO4929097 for Notch) to isolate pathway-specific effects .
  • Validate findings with orthogonal techniques like SILAC-based proteomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.